1H-Pyrazole-4-carboxylic acid, 5-(4-oxo-3(4H)-quinazolinyl)-1-phenyl-
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Overview
Description
1H-Pyrazole-4-carboxylic acid, 5-(4-oxo-3(4H)-quinazolinyl)-1-phenyl- is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 1H-Pyrazole-4-carboxylic acid, 5-(4-oxo-3(4H)-quinazolinyl)-1-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-diketones with arylhydrazines, followed by cyclization and functional group modifications . Industrial production methods may involve the use of transition-metal catalysts and photoredox reactions to enhance yield and selectivity .
Chemical Reactions Analysis
1H-Pyrazole-4-carboxylic acid, 5-(4-oxo-3(4H)-quinazolinyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazole ring.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 5-(4-oxo-3(4H)-quinazolinyl)-1-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also act as a receptor antagonist by preventing the binding of natural ligands .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as 1-phenyl-3-methyl-1H-pyrazol-5-ol and 1-aryl-3,4,5-substituted pyrazoles . What sets 1H-Pyrazole-4-carboxylic acid, 5-(4-oxo-3(4H)-quinazolinyl)-1-phenyl- apart is its unique quinazolinyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents .
Properties
CAS No. |
131073-55-7 |
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Molecular Formula |
C18H12N4O3 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
5-(4-oxoquinazolin-3-yl)-1-phenylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C18H12N4O3/c23-17-13-8-4-5-9-15(13)19-11-21(17)16-14(18(24)25)10-20-22(16)12-6-2-1-3-7-12/h1-11H,(H,24,25) |
InChI Key |
VWOGTSDDOYHUFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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